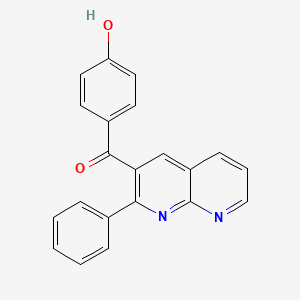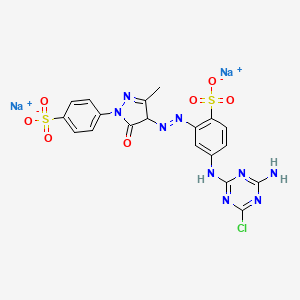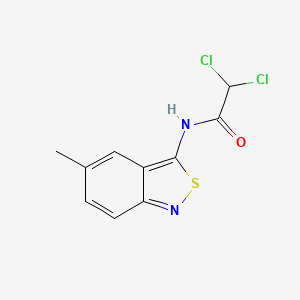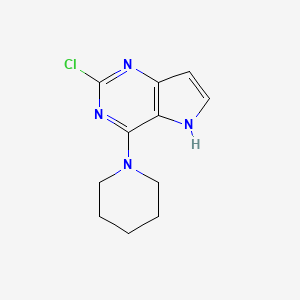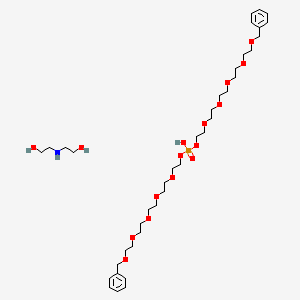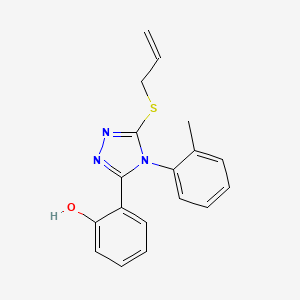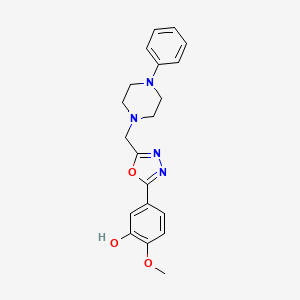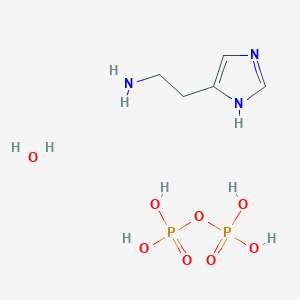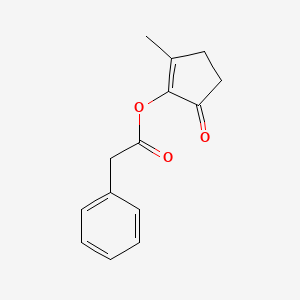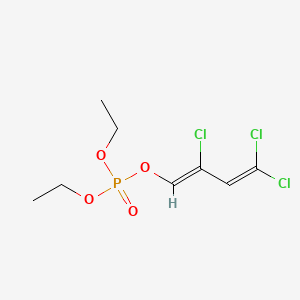
Diethyl 2,4,4-trichlorobuta-1,3-dienyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 2,4,4-trichlorobuta-1,3-dienyl phosphate is a chemical compound with the molecular formula C8H12Cl3O4P and a molecular weight of 309.51 g/mol . It is known for its unique structure, which includes a phosphate group attached to a trichlorobutadiene moiety. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2,4,4-trichlorobuta-1,3-dienyl phosphate typically involves the reaction of diethyl phosphite with 2,4,4-trichlorobutadiene under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the phosphate ester. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of advanced purification techniques, such as distillation and crystallization, ensures the high quality of the compound for commercial use .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 2,4,4-trichlorobuta-1,3-dienyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates and chlorinated products.
Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.
Substitution: The trichlorobutadiene moiety can undergo substitution reactions with nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various chlorinated phosphates and substituted derivatives, which have applications in different fields .
Wissenschaftliche Forschungsanwendungen
Diethyl 2,4,4-trichlorobuta-1,3-dienyl phosphate is used in several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphates.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals and as a therapeutic agent.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of diethyl 2,4,4-trichlorobuta-1,3-dienyl phosphate involves its interaction with molecular targets such as enzymes and receptors. The phosphate group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. The trichlorobutadiene moiety can interact with cellular membranes and proteins, affecting their function and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diethyl 2,4-dichlorobuta-1,3-dienyl phosphate
- Diethyl 2,4,4-trichlorobutyl phosphate
- Diethyl 2,4,4-trichlorobut-2-enyl phosphate
Uniqueness
Diethyl 2,4,4-trichlorobuta-1,3-dienyl phosphate is unique due to its specific trichlorobutadiene structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits different reactivity patterns and biological activities, making it valuable for specialized applications .
Eigenschaften
CAS-Nummer |
67910-49-0 |
|---|---|
Molekularformel |
C8H12Cl3O4P |
Molekulargewicht |
309.5 g/mol |
IUPAC-Name |
diethyl [(1Z)-2,4,4-trichlorobuta-1,3-dienyl] phosphate |
InChI |
InChI=1S/C8H12Cl3O4P/c1-3-13-16(12,14-4-2)15-6-7(9)5-8(10)11/h5-6H,3-4H2,1-2H3/b7-6- |
InChI-Schlüssel |
OBOWFNLWGVYPDT-SREVYHEPSA-N |
Isomerische SMILES |
CCOP(=O)(OCC)O/C=C(/C=C(Cl)Cl)\Cl |
Kanonische SMILES |
CCOP(=O)(OCC)OC=C(C=C(Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


